molecular formula C22H26BrN5O3S B4346015 METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4346015
M. Wt: 520.4 g/mol
InChI Key: JNSLPQSQYVVPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of pyrazole and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The initial step often includes the preparation of the 4-bromo-1H-pyrazole derivative, which can be synthesized through the bromination of 1H-pyrazole . Subsequent steps involve the formation of the benzothiophene core and the coupling of the pyrazole moieties under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s pyrazole moiety is known to interact with enzyme active sites, potentially inhibiting their activity . Additionally, the benzothiophene core may facilitate binding to specific receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of pyrazole and benzothiophene moieties. This dual functionality allows for a broader range of interactions and applications compared to simpler pyrazole or imidazole derivatives .

Properties

IUPAC Name

methyl 2-[[1-[(4-bromopyrazol-1-yl)methyl]pyrazole-3-carbonyl]amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN5O3S/c1-22(2,3)13-5-6-15-17(9-13)32-20(18(15)21(30)31-4)25-19(29)16-7-8-27(26-16)12-28-11-14(23)10-24-28/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSLPQSQYVVPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NN(C=C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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